4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine synthesis pathway
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine synthesis pathway
An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Executive Summary
4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties, conferred by the trifluoromethyl and chloro substituents, make it a sought-after intermediate for synthesizing targeted enzyme inhibitors and other bioactive molecules. This guide provides a comprehensive overview of the principal synthetic pathway to this compound, detailing the underlying chemical mechanisms, offering field-tested experimental protocols, and emphasizing critical safety and handling considerations. The methodology is presented as a robust two-step process, beginning with a classical cyclocondensation to form the pyrimidine core, followed by a deoxychlorination to yield the final product.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of the target molecule, 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine, reveals a straightforward and efficient synthetic strategy. The primary disconnection occurs at the C4-Cl bond, pointing to a pyrimidin-4-ol or its tautomeric pyrimidin-4-one as the immediate precursor. This intermediate, (I) , is readily accessible through a well-established cyclocondensation reaction. The pyrimidine ring itself can be constructed from a guanidine synthon and a trifluoromethyl-containing β-ketoester, such as ethyl 4,4,4-trifluoroacetoacetate (III) .
Caption: Retrosynthetic analysis of the target molecule.
This analysis establishes a two-step forward synthesis, which is both convergent and utilizes readily available starting materials. This pathway is widely adopted for its reliability and scalability.
The Core Synthesis Pathway
The synthesis is logically divided into two primary stages: the formation of the heterocyclic core and the subsequent functional group interconversion to install the chloro moiety.
Caption: Forward synthesis workflow diagram.
Step 1: Synthesis of 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol (I)
Principle and Mechanism
This foundational step involves the cyclocondensation reaction between guanidine and ethyl 4,4,4-trifluoroacetoacetate.[1][2] The reaction is typically base-catalyzed, often using sodium ethoxide generated in situ or added as a reagent. The mechanism proceeds via initial nucleophilic attack of guanidine on the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization via attack of the second amino group on the ester carbonyl, eliminating ethanol and water to form the stable pyrimidine ring.
Detailed Experimental Protocol
-
Reactor Setup: To a dry 1 L round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add absolute ethanol (400 mL).
-
Base Preparation: Carefully add sodium metal (1.15 eq.) in small portions to the ethanol at room temperature to generate a solution of sodium ethoxide. Allow the sodium to react completely.
-
Reagent Addition: To the sodium ethoxide solution, add guanidine hydrochloride (1.1 eq.). Stir for 15 minutes to allow for the formation of free guanidine.
-
Substrate Addition: Add ethyl 4,4,4-trifluoroacetoacetate (1.0 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by carefully adding glacial acetic acid until the pH is approximately 7.
-
Reduce the solvent volume to about one-third using a rotary evaporator.
-
Cool the concentrated mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 50 mL) and then a small amount of cold ethanol.
-
-
Drying: Dry the white to off-white solid in a vacuum oven at 50-60°C to a constant weight. The product, 2-amino-5-(trifluoromethyl)pyrimidin-4-ol, is typically of sufficient purity for the next step.
| Parameter | Value |
| Starting Materials | Guanidine HCl, Ethyl 4,4,4-trifluoroacetoacetate, Sodium |
| Solvent | Absolute Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux (~78°C) |
| Typical Yield | 75-85% |
Step 2: Synthesis of 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine
Principle and Mechanism
This step is a deoxychlorination reaction, converting the hydroxyl group of the pyrimidin-4-ol intermediate into a chloro group.[3] Phosphorus oxychloride (POCl₃) is the classic and most effective reagent for this transformation on electron-deficient heterocyclic systems.[4][5] The reaction mechanism involves the initial formation of a phosphate ester intermediate by reaction with the pyrimidinol tautomer. Subsequent nucleophilic attack by a chloride ion, either from POCl₃ itself or an added chloride source, displaces the phosphate group to yield the chlorinated product. The presence of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can accelerate the reaction.[3]
Detailed Experimental Protocol
-
Reactor Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stirrer, reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution), and a dropping funnel.
-
Reagent Addition: Charge the flask with 2-amino-5-(trifluoromethyl)pyrimidin-4-ol (I) (1.0 eq.).
-
Chlorinating Agent: Carefully and slowly add phosphorus oxychloride (POCl₃) (5-10 eq.) to the flask at room temperature. Note: This is a highly corrosive and moisture-sensitive reagent.
-
Catalyst (Optional): Add N,N-diisopropylethylamine (DIPEA) (0.1-0.2 eq.) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approx. 105-110°C) and maintain for 3-5 hours. The mixture should become a clear, homogenous solution. Monitor reaction completion by TLC or HPLC.
-
Work-up and Isolation (CRITICAL STEP):
-
Allow the reaction mixture to cool to room temperature.
-
EXTREME CAUTION: Very slowly and carefully pour the reaction mixture onto a large volume of crushed ice (approx. 10x the volume of POCl₃ used) in a large beaker with vigorous stirring. This is a highly exothermic and gas-evolving quenching process.
-
Once the quench is complete, neutralize the acidic solution by the slow addition of a saturated sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) solution until the pH is 8-9.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes in an ice bath.
-
Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
-
Drying: Dry the product in a vacuum oven at 40-50°C. The final product, 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine, is obtained as a solid.[6]
| Parameter | Value |
| Starting Material | 2-Amino-5-(trifluoromethyl)pyrimidin-4-ol |
| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) |
| Reaction Time | 3-5 hours |
| Temperature | Reflux (~105-110°C) |
| Typical Yield | 80-90% |
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Expected Data for C₅H₃ClF₃N₃ (MW: 197.55)[6][7][] |
| ¹H NMR | A broad singlet corresponding to the -NH₂ protons. A singlet for the pyrimidine C6-H. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| ¹³C NMR | Resonances for the five distinct carbon atoms in the molecule. |
| Mass Spec (ESI) | [M+H]⁺ at m/z 198.0 |
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water.[3] It must be handled exclusively in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory. The quenching process is extremely hazardous and must be performed with extreme care and appropriate scale-up considerations.
-
Guanidine Hydrochloride: Can cause skin and eye irritation. Standard laboratory PPE should be worn.
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere or a layer of mineral oil.
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine. The methodology relies on fundamental organic reactions, making it accessible and scalable. Careful execution of the chlorination and subsequent quenching steps is paramount to ensuring both high yield and operational safety. This guide serves as a foundational reference for researchers and process chemists working with this valuable synthetic intermediate.
References
- CN111533699A - Synthetic method of 2- (trifluoromethyl)
-
Li, W., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. (URL: [Link])
- Appretech Scientific Limited. 4-chloro-5-(trifluoromethyl)pyrimidin-2-amine. (URL: )
- US8729265B2 - Regioselective preparation of 2-amino-5-trifluoromethylpyrimidine derivatives - Google P
- Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126. (URL: )
-
Kim, S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 151-161. (URL: [Link])
- US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine - Google P
-
Gomha, S. M., et al. (2019). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 24(21), 3939. (URL: [Link])
-
Kappe, C. O., et al. (2013). Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles. Beilstein Journal of Organic Chemistry, 9, 213-220. (URL: [Link])
-
Rahimifard, M., et al. (2017). Application of guanidine and its salts in multicomponent reactions. Turkish Journal of Chemistry, 41, 1-36. (URL: [Link])
-
Hyma Synthesis Pvt. Ltd. Company Profile. (URL: [Link])
-
Jana, G. K. (2019). POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society, 96, 1-6. (URL: [Link])
-
Martins, M. A. P., et al. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 26(16), 4948. (URL: [Link])
-
ResearchGate Discussion on Chlorination using POCl3. (2013). (URL: [Link])
-
Lee, H. W., et al. (2017). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. (URL: [Link])
-
ResearchGate Discussion on POCl3/PCl5 Mixture. (2017). (URL: [Link])
-
MySkinRecipes. 4-Chloro-5-(trifluoromethyl)pyrimidin-2-amine Product Page. (URL: [Link])
-
Kushch, S. O., et al. (2015). Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cycloheptanone with dinucleophiles in the design of new alkaloid-like structures. Chemistry of Heterocyclic Compounds, 51, 624-631. (URL: [Link])
-
Gomha, S. M., et al. (2017). 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile. Molecules, 22(7), 1202. (URL: [Link])
-
Gademann, K., et al. (2013). Syntheses of Cyclic Guanidine-Containing Natural Products. Israel Journal of Chemistry, 53(1-2), 107-118. (URL: [Link])
Sources
- 1. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. indianchemicalsociety.com [indianchemicalsociety.com]
- 6. appretech.com [appretech.com]
- 7. 4-Chloro-5-(trifluoroMethyl)pyriMidin-2-aMine | 1201657-24-0 [chemicalbook.com]
